1-(2-Bromoethyl)-4-methylbenzene
Description
Overview of Halogenated Alkylbenzenes in Synthetic Methodologies
Halogenated alkylbenzenes, the larger family to which aryl bromoethyl compounds belong, are fundamental in many synthetic processes. wikipedia.org Aryl halides, which have a halogen atom directly bonded to an aromatic ring, are distinct from alkyl halides where the halogen is attached to a non-aromatic carbon chain. wikipedia.org These compounds are precursors in widely-used reactions for creating pharmaceuticals, agricultural chemicals, and other synthetic building blocks. researchgate.net
Key synthetic applications include:
Cross-coupling reactions: Aryl halides are essential starting materials for reactions that form new carbon-carbon bonds, such as the Suzuki and Stille reactions. researchgate.netnih.gov
Grignard reagents: They react with magnesium to form Grignard reagents, which are powerful tools for creating new carbon-carbon bonds. wikipedia.orgresearchgate.net
Friedel-Crafts reactions: Alkylbenzenes can be synthesized through Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. lumenlearning.com
The reactivity of halogenated alkylbenzenes is influenced by the nature of the halogen and the other substituents on the aromatic ring. lumenlearning.com
Academic Context and Research Landscape of 1-(2-Bromoethyl)-4-methylbenzene
This compound, also known by synonyms such as 4-methylphenethyl bromide and p-(2-Bromoethyl)toluene, is a specific halogenated alkylbenzene with the chemical formula C9H11Br. nih.govscbt.com Its structure consists of a benzene (B151609) ring substituted with a methyl group and a 2-bromoethyl group at the para position (positions 1 and 4, respectively).
This compound is a versatile reagent in academic and industrial research. For instance, it is a precursor for creating novel perovskite materials used in solar cells. greatcellsolarmaterials.com The methyl group on the aromatic ring can influence the electronic properties and reactivity of the molecule, making it a subject of interest in materials science.
Detailed research has explored its use in various synthetic transformations. The bromoethyl group readily participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes it a key building block for more complex molecules.
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H11Br nih.gov |
| Molecular Weight | 199.09 g/mol nih.gov |
| CAS Number | 6529-51-7 nih.gov |
| Density | 1.306 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 100-101 °C at 9 mmHg sigmaaldrich.com |
| Refractive Index | n20/D 1.550 sigmaaldrich.com |
| Flash Point | 110 °C (closed cup) sigmaaldrich.com |
The ongoing study of this compound and similar compounds continues to contribute to the development of new synthetic methods and materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCKSJRRRXZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341156 | |
| Record name | 4-Methylphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6529-51-7 | |
| Record name | 4-Methylphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylphenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Reactivity Patterns and Mechanistic Pathways of 1 2 Bromoethyl 4 Methylbenzene
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The primary alkyl bromide functionality in 1-(2-bromoethyl)-4-methylbenzene is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is central to its application in the synthesis of more complex molecules.
SN2 Reactivity Profiling
The reaction of this compound with nucleophiles predominantly follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.
The primary nature of the alkyl halide in this compound favors the SN2 pathway over the SN1 pathway, which would involve the formation of a less stable primary carbocation. The presence of bulky groups near the reaction site can hinder the approach of the nucleophile, thereby slowing down the reaction rate. quora.com
A general representation of the SN2 reaction is as follows:
Nu:⁻ + R-CH₂-Br → [Nu···CH₂(R)···Br]⁻ → Nu-CH₂-R + Br⁻
Where Nu:⁻ represents a nucleophile and R is the 4-methylphenyl group.
Intermolecular and Intramolecular Cyclization Reactions
The bromoethyl moiety of this compound can participate in both intermolecular and intramolecular cyclization reactions. In intermolecular cyclizations, the compound reacts with a separate molecule containing a nucleophilic site to form a new ring structure.
Intramolecular cyclization occurs when a nucleophilic functional group is present within the same molecule or a reacting partner, leading to the formation of a cyclic compound. For instance, if a molecule containing an amine or a thiol group is tethered to the 4-methylphenyl ring, an intramolecular SN2 attack can lead to the formation of a heterocyclic ring system. A related example involves the intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane, which results in the formation of a bicyclic product. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate in metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.me These reactions typically involve a palladium or nickel catalyst and have revolutionized modern organic synthesis. nobelprize.org
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura type)
Palladium-catalyzed cross-coupling reactions are widely used to form new C-C bonds. fiveable.melibretexts.org The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
In a typical Suzuki-Miyaura coupling, the palladium(0) catalyst first undergoes oxidative addition with this compound to form a palladium(II) intermediate. This is followed by transmetalation with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the desired coupled product and regenerates the palladium(0) catalyst. nobelprize.orgyoutube.com
| Reaction Type | Coupling Partners | Catalyst | General Product |
| Suzuki-Miyaura | This compound, Organoboron compound | Pd(0) complex | Aryl- or alkyl-substituted ethylbenzene |
| Heck | This compound, Alkene | Pd(0) complex | Substituted styrene (B11656) derivative |
| Sonogashira | This compound, Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst | Alkynyl-substituted ethylbenzene |
| Stille | This compound, Organotin compound | Pd(0) complex | Aryl- or alkyl-substituted ethylbenzene |
Table 1: Examples of Palladium-Catalyzed Coupling Reactions
Nickel-Catalyzed Cross-Coupling Reactions (e.g., Negishi type, stereoconvergent transformations)
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. princeton.edu Nickel-catalyzed reactions can be particularly effective for coupling alkyl halides. nih.govsemanticscholar.org
The Negishi coupling, for instance, utilizes an organozinc reagent as the coupling partner. nobelprize.org Nickel catalysts have been successfully employed in the cross-electrophile coupling of aryl bromides with primary alkyl bromides, providing an efficient route to primary alkylated arenes. nih.govsemanticscholar.orgresearchgate.net These reactions can tolerate a variety of functional groups. nih.govsemanticscholar.orgresearchgate.net
Stereoconvergent transformations using nickel catalysts are particularly noteworthy. In these reactions, a racemic mixture of a chiral electrophile can be converted into a single enantiomer of the product. This has been demonstrated in the coupling of secondary alkyl halides with organozinc reagents. acs.org
Enantioselective and Enantiospecific Transformations
Achieving high levels of enantioselectivity in cross-coupling reactions is a significant goal in modern synthetic chemistry. harvard.edu This can be accomplished using chiral ligands that coordinate to the metal catalyst, thereby creating a chiral environment for the reaction to occur.
In the context of nickel-catalyzed reactions, enantioselective cross-couplings of secondary alkyl electrophiles have been developed. acs.org For example, the use of chiral ligands with a nickel catalyst in the reaction of α-bromo amides with alkylzinc reagents can lead to products with high enantiomeric excess (ee). nih.gov Similarly, enantioselective couplings of Grignard reagents with vinyl halides have been achieved using nickel catalysts with chiral phosphine (B1218219) ligands. nih.gov
Radical Reactions and C-Br Bond Cleavage Processes (e.g., α-Carbon-Bromine Bond Cleavage)
The C-Br bond in this compound is susceptible to cleavage under radical conditions, typically initiated by heat or light. pressbooks.pubunacademy.com This process, known as homolytic cleavage, involves the symmetrical breaking of the covalent bond, with each atom retaining one of the bonding electrons to form radicals. pressbooks.pubunacademy.comwikipedia.orglibretexts.org
The initiation step of a radical reaction involving this compound would be the homolytic cleavage of the C-Br bond, generating a p-tolylethyl radical and a bromine radical. The stability of the resulting carbon-centered radical is a crucial factor in determining the reaction's feasibility. The p-tolylethyl radical is a primary radical, which is generally less stable than secondary or tertiary radicals. However, its proximity to the benzene (B151609) ring allows for some degree of benzylic stabilization, making its formation more favorable than that of a simple primary alkyl radical. youtube.comyoutube.com
Radical reactions often proceed via a chain reaction mechanism, consisting of initiation, propagation, and termination steps. youtube.com In the context of this compound, a typical propagation step could involve the abstraction of a hydrogen atom from another molecule by the p-tolylethyl radical, or the addition of the radical to a double bond. Termination of the radical chain occurs when two radical species combine. youtube.com
A common reagent used to initiate radical bromination at positions adjacent to a benzene ring (benzylic positions) is N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxide. youtube.comlibretexts.org While the bromoethyl group in this compound is one carbon removed from the benzylic position, radical conditions can still favor reactions at the α-carbon due to the influence of the aromatic ring.
The bond dissociation energy for a typical primary C-Br bond is a key parameter in understanding the energy requirements for these radical processes. The presence of the p-methyl group on the benzene ring can also subtly influence the electronic environment and, consequently, the reactivity of the C-Br bond.
| Feature | Description |
| Initiation | Homolytic cleavage of the C-Br bond to form a p-tolylethyl radical and a bromine radical, typically induced by heat or UV light. pressbooks.pubunacademy.com |
| Radical Stability | The resulting p-tolylethyl radical is a primary radical with some benzylic influence, making it more stable than a simple primary alkyl radical. youtube.comyoutube.com |
| Propagation | The p-tolylethyl radical can abstract a hydrogen atom from another molecule or participate in other radical chain-carrying steps. youtube.com |
| Initiators | Reagents like N-bromosuccinimide (NBS) can be used to promote radical bromination at or near the benzylic position. youtube.comlibretexts.org |
Electrophilic Aromatic Substitution Reactions on the Toluene (B28343) Ring (e.g., Friedel-Crafts Reactions)
The toluene ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. tcd.ielibretexts.orgdocbrown.info The methyl group (-CH3) is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org In this compound, the para position is already occupied by the bromoethyl group, so substitution is expected to occur primarily at the ortho positions (positions 2 and 6).
A classic example of an EAS reaction is the Friedel-Crafts reaction, which can be categorized into alkylation and acylation. tcd.ielibretexts.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.orgchemistrysteps.com While intermolecular alkylation of this compound is possible, intramolecular Friedel-Crafts alkylation is a particularly interesting pathway. If the bromoethyl side chain can be induced to form a carbocation, it can act as the electrophile and attack the electron-rich toluene ring, leading to cyclization. This reaction would likely require a strong Lewis acid to facilitate the formation of the carbocation from the primary alkyl bromide. The product of such a reaction would be a tetralin derivative, specifically 6-methyl-1,2,3,4-tetrahydronaphthalene. The formation of six-membered rings through intramolecular Friedel-Crafts reactions is generally favored. masterorganicchemistry.com
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. tcd.ielibretexts.org Similar to alkylation, the methyl group will direct the incoming acyl group to the ortho positions. The resulting product would be a substituted aromatic ketone.
The bromoethyl substituent, being an alkyl group with a deactivating halogen, can have a slight deactivating effect on the ring through induction. However, the activating effect of the methyl group is generally dominant in directing the outcome of electrophilic aromatic substitution.
| Reaction | Reagents | Expected Major Product(s) |
| Intermolecular Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-1-(2-bromoethyl)-4-methylbenzene |
| Intermolecular Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1-(2-bromoethyl)-4-methylbenzene |
| Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | 6-Methyl-1,2,3,4-tetrahydronaphthalene |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The C-Br bond in this compound provides a handle for the formation of organometallic reagents, most notably Grignard reagents. mnstate.edubyjus.comwikipedia.org By reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran), the corresponding Grignard reagent, (4-methylphenethyl)magnesium bromide, can be prepared. mnstate.eduyoutube.com
The formation of the Grignard reagent involves the insertion of magnesium into the C-Br bond, effectively reversing the polarity of the carbon atom attached to the halogen. youtube.com This carbon atom, which is electrophilic in the starting material, becomes strongly nucleophilic in the Grignard reagent. mnstate.edubyjus.com
(4-Methylphenethyl)magnesium bromide is a powerful nucleophile and a strong base. mnstate.eduyoutube.com It can react with a wide variety of electrophiles, making it a valuable intermediate in organic synthesis for the formation of new carbon-carbon bonds. byjus.com For example, it can react with:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively, after an acidic workup. youtube.comyoutube.com
Esters: To form tertiary alcohols, where two equivalents of the Grignard reagent add to the ester. mnstate.edu
Carbon Dioxide: To form a carboxylic acid after protonation. youtube.com
The successful formation of the Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate the reagent and render it unreactive towards the desired electrophile. mnstate.eduyoutube.com
| Electrophile | Product after Workup |
| Formaldehyde (B43269) | 3-(p-Tolyl)propan-1-ol |
| Other Aldehydes (R'CHO) | 1-R'-3-(p-tolyl)propan-1-ol (a secondary alcohol) |
| Ketones (R'COR'') | 1,1-R',R''-3-(p-tolyl)propan-1-ol (a tertiary alcohol) |
| Carbon Dioxide (CO₂) | 3-(p-Tolyl)propanoic acid |
Formation of Heterocyclic Scaffolds and Complex Ring Systems
This compound serves as a versatile building block for the synthesis of various heterocyclic compounds and complex ring systems. nih.govnih.govnih.govresearchgate.netbeilstein-archives.orgnih.gov The presence of the reactive C-Br bond allows for nucleophilic substitution reactions with a variety of heteroatom-containing nucleophiles, leading to the formation of new carbon-heteroatom bonds and subsequent cyclization.
For instance, reaction with primary amines or diamines can lead to the formation of nitrogen-containing heterocycles. Similarly, reaction with sulfur nucleophiles like thiols or sodium sulfide (B99878) can be a pathway to sulfur-containing rings. Oxygen-containing heterocycles can be synthesized through reactions with diols or other oxygen nucleophiles.
The general strategy involves a two-step process:
Nucleophilic Substitution: The nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion.
Cyclization: A subsequent intramolecular reaction, often promoted by a base or catalyst, leads to the formation of the heterocyclic ring.
The structure of the final heterocyclic system depends on the nature of the nucleophile and the reaction conditions employed. The p-methyl group on the benzene ring can also influence the properties and reactivity of the resulting heterocyclic compounds. While specific examples directly utilizing this compound in the literature for the synthesis of a wide array of heterocycles are not extensively documented in the initial search, the fundamental reactivity patterns strongly suggest its utility in this area of synthetic chemistry. The principles of cascade reactions, such as intramolecular Prins/Friedel-Crafts cyclizations, also open up possibilities for constructing complex polycyclic systems starting from derivatives of this compound. nih.govresearchgate.netbeilstein-archives.org
| Nucleophile Type | Potential Heterocyclic Scaffold |
| Diamines (e.g., ethylenediamine) | Substituted Piperazines |
| Amino-alcohols | Substituted Morpholines |
| Thiols with another functional group | Substituted Thianes or other S-heterocycles |
| Dithiols | Substituted Dithianes |
Advanced Spectroscopic and Structural Characterization of 1 2 Bromoethyl 4 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of 1-(2-Bromoethyl)-4-methylbenzene.
The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets due to spin-spin coupling. The protons of the ethyl group exhibit distinct signals: a triplet for the methylene (B1212753) group adjacent to the bromine atom and another triplet for the methylene group attached to the aromatic ring. The methyl group attached to the benzene ring shows a characteristic singlet.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic CH | 7.10-7.25 | m | - |
| -CH₂-Br | 3.55 | t | 7.5 |
| Ar-CH₂- | 3.10 | t | 7.5 |
| Ar-CH₃ | 2.30 | s | - |
Note: Spectral data can vary slightly based on the solvent and spectrometer frequency.
The ¹³C NMR spectrum offers insight into the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed. The carbon atoms of the methyl group, the two methylene groups, and the aromatic ring each produce distinct signals. The chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.infolibretexts.org Aromatic carbons generally resonate at a lower field (higher ppm) compared to aliphatic carbons. docbrown.info
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary, C-CH₃) | 138.0 |
| Aromatic C (quaternary, C-CH₂CH₂Br) | 136.5 |
| Aromatic CH | 129.5, 128.8 |
| -CH₂-Br | 39.5 |
| Ar-CH₂- | 33.0 |
| Ar-CH₃ | 21.0 |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with the solvent.
To further resolve complex structural details, two-dimensional (2D) NMR techniques are employed. numberanalytics.comwikipedia.org Experiments such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, confirming the connectivity of the ethyl group protons and their relationship with the aromatic protons. numberanalytics.comlibretexts.org Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C NMR spectra. wikipedia.orglibretexts.org The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons within the molecule. numberanalytics.com
Vibrational Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include C-H stretching vibrations for the aromatic ring and the aliphatic ethyl and methyl groups. The C-C stretching vibrations within the aromatic ring and the C-Br stretching vibration are also prominent features.
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |
| Aromatic C=C Stretch | 1620-1580, 1500-1400 | Medium-Strong |
| CH₂ Bending | 1470-1430 | Medium |
| C-Br Stretch | 700-500 | Strong |
Note: The exact positions and intensities of the bands can be influenced by the sample phase (e.g., liquid film, solution).
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. libretexts.org The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone stretching. libretexts.org The symmetric C-H stretching of the methyl group and the C-Br stretch are also typically observable. buffalostate.edu This technique is valuable for identifying both organic and inorganic chemical species. libretexts.orgbuffalostate.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. nih.gov For this compound, with a chemical formula of C9H11Br, the expected monoisotopic mass is 198.00441 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this with exceptional accuracy, often to within a few parts per million (ppm). nih.gov This high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov The accuracy and precision of HRMS are comparable to tandem mass spectrometry (MS/MS) methods. nih.gov
The process involves ionizing the sample and measuring the mass-to-charge ratio of the resulting ions. The high resolving power of the instrument allows for the separation of ions with very similar masses, which is crucial for unambiguous formula determination.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C9H11Br | cymitquimica.com |
| Monoisotopic Mass | 198.00441 Da | nih.gov |
| Molecular Weight | 199.09 g/mol | nih.gov |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element, while the molecular weight is calculated using the weighted average of all natural isotopes.
Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This technique is particularly useful for analyzing complex mixtures and identifying individual components. mdpi.com In the context of this compound, LC-MS can be used to separate it from reaction byproducts or impurities before it enters the mass spectrometer for analysis. rsc.org
The liquid chromatograph separates the components of a mixture based on their affinity for the stationary and mobile phases. As each component elutes from the chromatography column, it is introduced into the mass spectrometer, which generates a mass spectrum for each separated compound. This allows for both the identification and quantification of this compound in a sample. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity for targeted analysis. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis
This method involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. This provides unambiguous structural information, which is invaluable for understanding the compound's chemical and physical properties.
Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the benzene ring is the primary chromophore.
The UV spectrum of substituted benzenes typically shows characteristic absorption bands in the region of 220 to 300 nanometers. nist.gov The position and intensity of these bands are influenced by the nature and position of the substituents on the benzene ring. For this compound, the ethyl bromide and methyl groups would be expected to cause a slight shift in the absorption maxima compared to unsubstituted benzene.
Table 2: Expected UV-Vis Absorption for Substituted Benzenes
| Region | Wavelength Range (nm) | Description | Reference |
| Ultraviolet | 220 - 300 | Characteristic absorption for substituted benzenes | nist.gov |
Note: Specific absorption maxima for this compound require experimental measurement.
Electron Spin Resonance (ESR) Spectroscopy in Radical Intermediate Identification
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. libretexts.org While there is no direct evidence of ESR studies on this compound in the provided results, this technique would be instrumental in identifying and studying any radical intermediates that may form during its chemical reactions.
For example, if the bromoethyl group were to undergo homolytic cleavage, it would generate a radical species. ESR spectroscopy could detect this radical, and the hyperfine splitting pattern in the spectrum, caused by the interaction of the unpaired electron with nearby magnetic nuclei (like protons), would provide structural information about the radical. libretexts.org The g-factor, another parameter obtained from the ESR spectrum, can also help in identifying the type of radical formed.
Computational Chemistry and Theoretical Investigations of 1 2 Bromoethyl 4 Methylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 1-(2-bromoethyl)-4-methylbenzene, providing a detailed picture of its electronic structure and predicting its chemical behavior.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity. The presence of a methyl group (an electron-donating group) and a bromoethyl group (an electron-withdrawing group) on the benzene (B151609) ring creates a nuanced electronic environment.
DFT studies typically involve the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests a more reactive species. nih.govrsc.org
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |
This table is generated based on established DFT principles and is illustrative for this compound.
DFT calculations would likely show that the electron density is highest on the aromatic ring, influenced by the methyl group, making the ring susceptible to electrophilic attack. The bromine atom, being highly electronegative, will polarize the C-Br bond, making the adjacent carbon atom electrophilic and a potential site for nucleophilic attack.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. caver.cz These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. rug.nlrug.nl
For this compound, ab initio calculations can be employed to predict a variety of properties with a high degree of confidence:
Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles can be determined, offering a detailed 3D structure of the molecule.
Vibrational Frequencies: Calculation of the vibrational spectrum can aid in the interpretation of experimental infrared (IR) and Raman spectra.
Thermochemical Properties: Enthalpies of formation, entropies, and heat capacities can be computed, providing valuable thermodynamic data.
Dipole Moment and Polarizability: These properties, which describe the molecule's response to an external electric field, can be accurately predicted. researchgate.net
While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking other computational techniques and for providing a definitive theoretical description of the molecule's properties. rug.nl
Molecular Dynamics Simulations for Conformational Analysis
The flexible ethyl chain in this compound allows for a range of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nist.govnih.govresearchgate.net
For this compound, MD simulations can reveal the preferred conformations and the energy barriers between them. The simulations would likely show that the molecule predominantly exists in a few low-energy conformations. A study on substituted ethylbenzenes suggests that the ethyl group can adopt conformations that are either planar or perpendicular to the benzene ring. rug.nlnih.govresearchgate.net The presence of the bulky bromine atom would influence the rotational barrier around the C-C bonds of the ethyl group.
MD simulations can also provide insights into how the molecule behaves in different environments, such as in various solvents. The interactions between the solute and solvent molecules can significantly affect the conformational preferences. These simulations are crucial for understanding how the molecule's shape might influence its interactions with other molecules, for instance, in a biological system or a chemical reaction.
Mechanistic Computational Studies (e.g., Reaction Pathway Elucidation, Transition State Analysis)
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, which can undergo reactions such as nucleophilic substitution and elimination, computational studies can map out the entire reaction pathway. acs.org
By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the reaction rate. acs.org
For example, in a nucleophilic substitution reaction where the bromine atom is replaced, computational methods can distinguish between an SN1 mechanism, which proceeds through a carbocation intermediate, and an SN2 mechanism, which involves a single concerted step. acs.org The calculations would involve locating the transition state structure and determining its energy. A study on the reaction of p-nitrophenethyl bromide with phenolates showed that the competition between substitution and elimination can be explained using theoretical models.
Table 2: Illustrative Reaction Pathway Analysis
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State | [Complex]‡ | ΔE‡ |
| Products | Substituted product + Bromide ion | ΔErxn |
This table illustrates the type of data obtained from a computational study of a reaction mechanism.
Such studies provide a detailed, step-by-step understanding of how the reaction occurs, which is often difficult to obtain through experimental means alone.
Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is the potential experienced by a positive point charge at a particular location near the molecule. It is typically mapped onto the molecule's electron density surface, with different colors representing different potential values.
For this compound, the MEP surface would reveal distinct regions of positive and negative potential:
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. The π-system of the benzene ring is expected to be a region of negative potential, enhanced by the electron-donating methyl group. nist.govnih.gov
Positive Potential (Blue): These regions are electron-poor and are prone to nucleophilic attack. The area around the hydrogen atoms and, significantly, the carbon atom attached to the bromine will exhibit a positive potential due to the high electronegativity of bromine. nist.gov
The MEP map therefore provides a visual guide to the molecule's reactive sites. For instance, an approaching nucleophile would be attracted to the blue regions, while an electrophile would be drawn to the red/yellow areas. This analysis is a powerful predictive tool in understanding the molecule's chemical behavior and designing new reactions. nih.gov
Synthesis and Reactivity of Derivatives and Analogues of 1 2 Bromoethyl 4 Methylbenzene
Isomeric Studies: Comparative Analysis of Ortho, Meta, and Para Isomers
The position of the methyl group on the benzene (B151609) ring significantly influences the reactivity and properties of bromoethylbenzene isomers. A comparative analysis of 1-(2-bromoethyl)-2-methylbenzene (B91336) (ortho), 1-(2-bromoethyl)-3-methylbenzene (B103112) (meta), and 1-(2-bromoethyl)-4-methylbenzene (para) reveals differences in their synthetic accessibility and potential for subsequent reactions.
The synthesis of these isomers often starts from the corresponding methyl-substituted styrene (B11656), followed by an anti-Markovnikov addition of hydrogen bromide. chemicalbook.com This reaction is typically facilitated by a radical initiator, such as azobisisobutyronitrile, in a non-polar solvent. chemicalbook.com The electronic effects of the methyl group (an electron-donating group) can influence the stability of the benzylic radical intermediate, potentially affecting reaction rates and yields.
While all three isomers undergo similar types of reactions, such as nucleophilic substitution at the bromoethyl group, the steric hindrance and electronic effects imparted by the methyl group's position can lead to variations in reaction kinetics and product distributions. For instance, the ortho isomer may exhibit slower reaction rates in sterically demanding transformations compared to the meta and para isomers.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ortho | 1-(2-Bromoethyl)-2-methylbenzene | 16799-07-8 | C9H11Br | 199.09 |
| Meta | 1-(2-Bromoethyl)-3-methylbenzene | 16799-08-9 | C9H11Br | 199.09 |
| Para | This compound | 6529-53-9 | C9H11Br | 199.09 |
Aryl-Substituted Bromoethylbenzene Derivatives
The bromoethyl group in this compound is a prime site for introducing aryl substituents through various coupling reactions. These reactions typically involve the formation of a carbon-carbon bond between the ethyl chain and an aromatic ring.
One common approach is the Friedel-Crafts alkylation, where an aromatic compound reacts with this compound in the presence of a Lewis acid catalyst. libretexts.org However, this method can be prone to rearrangements and the formation of polysubstituted products.
A more controlled method for creating aryl-substituted derivatives involves nucleophilic substitution reactions. For example, the reaction of this compound with a phenoxide anion (formed by treating a phenol (B47542) with a base) can yield an ether linkage, resulting in a (phenoxymethyl)benzene derivative. quizlet.com
The synthesis of polysubstituted benzene derivatives can be achieved through multi-component cyclization reactions. For instance, a one-pot reaction involving an aromatic aldehyde, malononitrile, pyridine, and an α-bromoacetate can lead to the formation of highly substituted benzene rings. bohrium.com
Heterocyclic Derivatives Derived from this compound
The reactivity of the bromoethyl group makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds. This is typically achieved by reacting it with bifunctional nucleophiles, leading to cyclization and the formation of new ring systems.
Synthesis of Pyrazole-Containing Compounds
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized using this compound as a starting material. A common strategy involves the reaction with hydrazine (B178648) or its derivatives. nih.gov For example, condensation of a β-diketone, which can be prepared from this compound, with hydrazine will yield a pyrazole (B372694) ring. nih.gov
Another approach involves the [3+2] cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkene or alkyne derived from this compound. nih.gov Various synthetic methods for pyrazoles have been developed, including one-pot multi-component reactions and reactions catalyzed by transition metals. organic-chemistry.orggoogle.com
| Reactants | Reagents/Conditions | Product Type |
| Hydrazones | Vilsmeier-Haack reaction | Pyrazole-4-carbaldehydes nih.gov |
| α,β-Unsaturated ketones, Hydrazine | - | Pyrazole derivatives nih.gov |
| 1,3-Dicarbonyl compounds, Hydrazine | Acid medium | Substituted pyrazoles nih.gov |
| Propargyl alcohol derivative, Halogen source, Hydrazine compound | Acid, Heat | Pyrazole derivatives google.com |
Synthesis of Schiff Bases and Related Compounds
Schiff bases, compounds containing a carbon-nitrogen double bond (imine), are readily formed by the condensation of a primary amine with an aldehyde or ketone. While this compound does not directly form a Schiff base, it can be converted into an amine or an aldehyde derivative which can then participate in Schiff base formation.
For instance, the bromo group can be displaced by an azide (B81097), followed by reduction to the corresponding amine, 4-(2-aminoethyl)-1-methylbenzene. This amine can then be reacted with a variety of aldehydes to form a diverse range of Schiff bases. nih.govnih.gov The synthesis of Schiff bases is often carried out by refluxing the amine and aldehyde in a suitable solvent. science.gov
| Amine Component | Aldehyde/Ketone Component | Product |
| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted benzaldehydes | 1,2,4-Triazole-3-thione Schiff bases nih.gov |
| 5-Substituted isatins | Benzidine/3,3'-dimethoxybenzidine | Bis-Schiff bases nih.gov |
| 4-(4-aminophenoxy)benzenamine | 2,6-diformyl-4-methyl phenol | Macrocyclic Schiff base rasayanjournal.co.in |
Synthesis of Benzimidazole Derivatives
Benzimidazoles, which contain a benzene ring fused to an imidazole (B134444) ring, are another important class of heterocycles that can be synthesized using derivatives of this compound. nih.govnih.gov A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.
To utilize this compound in this synthesis, it can first be converted to 2-(p-tolyl)acetic acid. This can be achieved by reacting it with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide. The resulting acid can then be condensed with an o-phenylenediamine, often in the presence of a dehydrating agent or under acidic conditions, to yield a 2-(p-tolyl)methyl-benzimidazole derivative. semanticscholar.org
| Starting Materials | Reaction Conditions | Product Type |
| o-Phenylenediamine, Carboxylic acid/aldehyde | Acid catalyst or high temperature | 2-Substituted benzimidazoles nih.govnih.gov |
| o-Phenylenediamine, 3-Bromobenzaldehyde | Acetic acid, 85°C | 2-(3-Bromophenyl)benzimidazole semanticscholar.org |
| Benzene-1,2-diamine derivatives, Carbon disulfide | Potassium hydroxide (B78521), Methanol | 5-Methoxy-1H-benzo[d]imidazole derivatives mdpi.com |
Synthesis of Coumarin (B35378) Derivatives
Coumarins, or 2H-chromen-2-ones, are a class of benzopyrones that can be synthesized through various methods. While a direct reaction of this compound to form a coumarin is not typical, its derivatives can be incorporated into the coumarin scaffold.
For example, a phenol derivative of this compound could be used in a Pechmann condensation with a β-ketoester under acidic conditions to form a substituted coumarin. sathyabama.ac.in Alternatively, a 4-bromomethylcoumarin can be synthesized and then reacted with an amine derived from this compound to create a more complex coumarin derivative. niscpr.res.inresearchgate.net The synthesis of coumarins often involves condensation reactions, such as the Knoevenagel or Perkin reactions. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions |
| Pechmann Condensation | Phenol, β-Ketoester | Acid catalyst (e.g., H2SO4, Oxalic acid) sathyabama.ac.in |
| Knoevenagel Condensation | Salicylaldehyde, Active methylene (B1212753) compound | Base (e.g., Piperidine) nih.gov |
| Condensation | 4-Bromomethylcoumarins, 7-Amino-4-methylcoumarin | DMSO, Room Temperature niscpr.res.inresearchgate.net |
Synthesis of Hexahydropyrimidine (B1621009) Derivatives
The synthesis of hexahydropyrimidine derivatives from this compound can be conceptualized through a two-step process. This involves the initial formation of a diamine intermediate, followed by cyclization with an appropriate aldehyde.
A plausible synthetic route commences with the nucleophilic substitution of the bromine atom in this compound by a diamine, such as ethylenediamine (B42938). This reaction, typically conducted in a suitable solvent and potentially in the presence of a base to neutralize the hydrobromic acid byproduct, would yield N-(4-methylphenethyl)ethane-1,2-diamine.
The subsequent and final step is the condensation of the newly formed N-substituted diamine with an aldehyde, most commonly formaldehyde (B43269), to construct the hexahydropyrimidine ring. This acid-catalyzed cyclocondensation proceeds via the formation of iminium ions, leading to the desired 1,3-disubstituted hexahydropyrimidine. For instance, the reaction of an N,N'-disubstituted ethylenediamine with formaldehyde is a known method for the preparation of 1,3-disubstituted hexahydropyrimidines. mdpi.com
Functional Group Interconversions on the Aromatic Ring and Alkyl Side Chain
The structure of this compound offers two distinct sites for chemical modification: the aromatic ring and the alkyl side chain. This allows for a range of functional group interconversions, leading to a variety of derivatives.
On the Aromatic Ring:
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the 2-bromoethyl group (-CH₂CH₂Br). The methyl group is an activating, ortho, para-directing group, while the 2-bromoethyl group is a weakly deactivating, ortho, para-directing group. The combined effect of these two groups will influence the position of the incoming electrophile.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk Given the directing effects of the substituents, the nitration of this compound is expected to yield a mixture of isomers, with substitution occurring at the positions ortho to the methyl group (positions 3 and 5) and ortho to the bromoethyl group (position 3). Steric hindrance may influence the product distribution.
Halogenation: Further halogenation, for instance, bromination with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would also be directed to the ortho and para positions relative to the activating methyl group. nih.gov The expected products would be substituted on the aromatic ring.
Friedel-Crafts Acylation: The introduction of an acyl group can be accomplished via a Friedel-Crafts acylation reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst such as AlCl₃. lscollege.ac.inmasterorganicchemistry.comorganic-chemistry.org The acylation is anticipated to occur predominantly at the position para to the methyl group is already occupied, so the reaction would likely favor the position ortho to the methyl group that is less sterically hindered.
On the Alkyl Side Chain:
The alkyl side chain possesses two reactive sites: the carbon-bromine bond of the ethyl group and the methyl group.
Substitution of Bromine: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles.
Hydrolysis: Reaction with a hydroxide source, such as aqueous sodium hydroxide, can lead to the formation of 2-(4-methylphenyl)ethanol.
Azide Formation: Treatment with sodium azide (NaN₃) would yield 1-(2-azidoethyl)-4-methylbenzene. This azide derivative can be further reduced to the corresponding amine.
Oxidation of the Methyl Group: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions, followed by acidification. nih.gov It is important to consider the potential for the bromoethyl group to be affected by these harsh oxidizing conditions.
Below is a table summarizing these potential functional group interconversions:
| Reaction Type | Reagents and Conditions | Product(s) |
| Aromatic Ring Interconversions | ||
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Mixture of nitro-substituted isomers |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | Acyl-substituted derivative |
| Alkyl Side Chain Interconversions | ||
| Hydrolysis of C-Br bond | NaOH(aq) | 2-(4-methylphenyl)ethanol |
| Azide Substitution | NaN₃ | 1-(2-azidoethyl)-4-methylbenzene |
| Oxidation of Methyl Group | 1. KMnO₄, NaOH, heat; 2. H₃O⁺ | 4-(2-bromoethyl)benzoic acid |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions to Organic Synthesis
1-(2-Bromoethyl)-4-methylbenzene, also known as 4-methylphenethyl bromide, has proven to be a versatile reagent and building block in organic synthesis. cymitquimica.com Its structure, featuring a reactive bromoethyl group attached to a toluene (B28343) moiety, allows for a variety of chemical transformations.
Key research findings have highlighted its utility in the following areas:
Starting Material for Complex Molecules: It serves as a crucial starting material in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of various derivatives and functionalized compounds.
Pharmaceutical and Agrochemical Synthesis: The compound is utilized in the synthesis of bioactive molecules for the pharmaceutical industry and in the production of agrochemicals like herbicides and pesticides. chemicalbook.com
Coupling Reactions: It participates in various coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While specific examples for this compound are not extensively detailed in the provided results, the reactivity of the aryl bromide family suggests its potential in reactions like Suzuki, Heck, and Sonogashira couplings.
Intermediate in Industrial Processes: Beyond laboratory-scale synthesis, it acts as an intermediate in various industrial applications. chemicalbook.com
The primary contribution of this compound to organic synthesis lies in its ability to introduce the 4-methylphenethyl group into a target molecule. The bromine atom can be readily displaced by a wide range of nucleophiles, and the aromatic ring can undergo electrophilic substitution reactions, providing multiple avenues for molecular elaboration.
Identification of Remaining Challenges and Knowledge Gaps in its Chemistry
Despite its utility, there are several challenges and knowledge gaps in the chemistry of this compound:
Selective Transformations: A significant challenge lies in achieving high selectivity in reactions where multiple reactive sites exist. For example, controlling the competition between substitution at the benzylic position and reactions involving the aromatic ring can be difficult.
Reaction Mechanisms: While the general reactivity patterns are understood, detailed mechanistic studies for many of its reactions are lacking. A deeper understanding of the reaction pathways, including the potential for radical intermediates or competing SN1/SN2 and E1/E2 pathways, is needed.
"Green" Synthesis: There is a need for the development of more environmentally benign synthetic routes to and from this compound. Current methods may involve hazardous reagents and solvents.
Future Directions in Synthetic Methodology Development
Future research in the synthetic methodology involving this compound is likely to focus on several key areas:
Catalytic C-H Activation: Developing catalytic systems that can directly functionalize the C-H bonds of the aromatic ring or the ethyl chain would represent a significant advancement. This would provide more atom-economical and efficient routes to a wider range of derivatives.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new reaction pathways for this compound, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
Flow Chemistry: Implementing continuous flow technologies for the synthesis and reactions of this compound could offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purities.
Biocatalysis: Exploring the use of enzymes to catalyze reactions involving this compound could provide highly selective and environmentally friendly synthetic routes.
Emerging Avenues in Mechanistic Understanding and Advanced Computational Modeling
To address the existing knowledge gaps, future research will likely leverage advanced techniques to gain a deeper mechanistic understanding:
In Situ Spectroscopic Studies: The use of techniques such as in situ NMR and IR spectroscopy can provide real-time information about reaction intermediates and transition states, offering valuable insights into reaction mechanisms.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed selectivities. researchgate.net These computational studies can guide experimental design and lead to the development of more efficient and selective synthetic methods. researchgate.net
By combining these advanced experimental and computational approaches, a more comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its more effective and widespread use in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
